tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1638768-06-5
VCID: VC7856789
InChI: InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-12-4-11(5-12,6-12)7-13/h4-8,13H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC12CC(C1)(C2)CN
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate

CAS No.: 1638768-06-5

Cat. No.: VC7856789

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate - 1638768-06-5

Specification

CAS No. 1638768-06-5
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl N-[[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-12-4-11(5-12,6-12)7-13/h4-8,13H2,1-3H3,(H,14,15)
Standard InChI Key MGMLIKLKQQVZPW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC12CC(C1)(C2)CN
Canonical SMILES CC(C)(C)OC(=O)NCC12CC(C1)(C2)CN

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . Its bicyclo[1.1.1]pentane scaffold imposes significant steric strain due to the three bridging carbon atoms, which adopt a planar geometry. This strain drives reactivity, enabling selective functionalization at the bridgehead positions .

Key Functional Groups

  • Bicyclo[1.1.1]pentane Core: Serves as a rigid, three-dimensional scaffold that mimics phenyl rings or tert-butyl groups in drug molecules while improving pharmacokinetic properties .

  • Aminomethyl Group (-CH₂NH₂): Provides a primary amine handle for further derivatization, such as peptide coupling or Schiff base formation.

  • tert-Butyl Carbamate (Boc): A protective group that masks the amine’s reactivity during synthetic sequences, enabling orthogonal deprotection under acidic conditions .

Table 1: Structural and Physical Properties

PropertyValueSource
CAS Number1638768-06-5
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
Purity≥97%
Storage ConditionsRoom temperature

Synthetic Methodologies

Radical Multicomponent Carboamination

Recent advances in BCP functionalization leverage radical chemistry to install diverse substituents. The radical carboamination of [1.1.1]propellane—a precursor to BCP—enables direct synthesis of 3-substituted BCP amines. For example, reacting [1.1.1]propellane with tert-butyl isocyanate and a radical initiator yields the target compound in moderate yields .

Gabriel Amine Synthesis

An alternative route involves the Gabriel synthesis, where potassium phthalimide reacts with iodinated BCP derivatives. Subsequent hydrazinolysis cleaves the phthalimide group, unmasking the primary amine. This method avoids transition metals and operates under mild conditions, making it scalable for industrial applications .

Table 2: Comparison of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Radical CarboaminationDirect functionalizationRequires radical initiators40–60
Gabriel SynthesisMetal-free, scalableMulti-step sequence50–70

Applications in Drug Discovery

Bioisosteric Replacement

BCP derivatives are increasingly used to replace flat aromatic rings or bulky tert-butyl groups. For instance, substituting a phenyl ring in a drug candidate with BCP improves aqueous solubility by 2–3 fold while maintaining target binding affinity .

Proteolysis-Targeting Chimeras (PROTACs)

The compound’s amine group facilitates conjugation to E3 ubiquitin ligase ligands in PROTACs. A 2024 study demonstrated that BCP-containing PROTACs exhibited enhanced blood-brain barrier permeability compared to their benzene-based analogs .

Future Directions

Ongoing research aims to expand the diversity of BCP derivatives via photoredox catalysis and enzymatic functionalization. Computational studies are also underway to predict the pharmacokinetic profiles of BCP-based drug candidates, accelerating their adoption in clinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator